Technical Guide: Solubility Profile & Handling of 3-(Cyclopropylamino)propanoic acid HCl
Technical Guide: Solubility Profile & Handling of 3-(Cyclopropylamino)propanoic acid HCl
The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 3-(Cyclopropylamino)propanoic acid hydrochloride . This document is structured for researchers and process chemists requiring actionable data for synthesis, purification, and formulation.[1][2]
[1][3]
Executive Summary
3-(Cyclopropylamino)propanoic acid hydrochloride (CAS: 1170463-02-1) is a secondary amino acid derivative typically utilized as a building block in the synthesis of pharmaceutical intermediates (e.g., integrin inhibitors or antibiotics).[3]
As a hydrochloride salt of a
This guide provides the thermodynamic rationale for these observations and details specific protocols for exploiting these differences for purification.
Physicochemical Profile
Understanding the molecular drivers of solubility is prerequisite to experimental design.[1][2][3]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | Amphiphilic: Hydrophilic ionic head + Lipophilic cyclopropyl tail.[1][2][3] | |
| Molecular Weight | 165.62 g/mol | Low MW facilitates rapid dissolution kinetics in favorable solvents.[1][2][3] |
| Salt Form | Hydrochloride (HCl) | Increases lattice energy; mandates high-dielectric solvents for dissolution.[1][2][3] |
| pKa (Estimated) | pH-Switchable Solubility: [3]• pH < 3: Soluble (Cationic)[2][3]• pH ~6.4 (pI): Min. Solubility (Zwitterionic)• pH > 10: Soluble (Anionic/Salt) or Extractable (Free Base) |
Solubility Matrix: Water vs. Organic Solvents[3][4]
The following data summarizes the saturation behavior of the compound based on the "Like Dissolves Like" principle applied to amino acid hydrochloride salts.
Solvent Compatibility Table[2][3]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Explanation |
| Aqueous | Water ( | Very High (>100 mg/mL) | High dielectric constant ( |
| Polar Protic | Methanol (MeOH) | High (>50 mg/mL) | Able to solvate both the ammonium cation and chloride anion; excellent for recrystallization.[2][3] |
| Ethanol (EtOH) | Moderate | Reduced dielectric constant ( | |
| Polar Aprotic | DMSO / DMF | High | Strong dipole solvates the cation effectively; however, removal is difficult (high BP).[1][2][3] |
| Acetone | Low / Negligible | Often used as an antisolvent to precipitate the salt from MeOH/Water solutions.[1][2][3] | |
| Non-Polar | Dichloromethane (DCM) | Insoluble | Cannot overcome the coulombic forces of the crystal lattice.[1][2][3] |
| Hexane / Toluene | Insoluble | Strictly antisolvents.[1][2][3] |
The Thermodynamics of Dissolution
The dissolution of 3-(Cyclopropylamino)propanoic acid HCl is an endothermic process driven by entropy but opposed by lattice enthalpy.[2][3]
-
Lattice Breaking: The electrostatic attraction between the protonated secondary amine (
) and the chloride ion ( ) is strong.[2][3] -
Solvation:
-
In Water: The hydration enthalpy (
) is highly negative (exothermic), compensating for the lattice energy. -
In Organics: As the carbon chain of the solvent increases (MeOH
EtOH IPA), the ability to stabilize the ion decreases drastically, leading to a sharp drop in solubility.[3]
-
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact saturation points for your specific batch (purity affects solubility).[2][3]
-
Preparation: Weigh 100 mg of 3-(Cyclopropylamino)propanoic acid HCl into a 4 mL HPLC vial.
-
Addition: Add the target solvent in 100
L increments while maintaining the vial at 25°C (thermostated block). -
Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal aggregates.[2][3]
-
Endpoint: Record the volume (
) where the solution becomes optically clear. -
Calculation:
[3]
Protocol B: Purification via Antisolvent Recrystallization
Based on the solubility differential between Methanol and Diethyl Ether/Acetone.[1][2][3]
-
Dissolution: Dissolve crude 3-(Cyclopropylamino)propanoic acid HCl in the minimum volume of warm Methanol (40°C).
-
Filtration: Filter the warm solution through a 0.45
m PTFE syringe filter to remove insoluble mechanical impurities. -
Precipitation:
-
Crystallization: Cool the mixture to 0-4°C and hold for 2 hours.
-
Isolation: Filter the white crystalline solid, wash with cold Ether, and dry under vacuum.
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and purification based on the solubility profile.
Figure 1: Decision matrix for solvent selection based on polarity and intended application.[3]
Critical Application Note: pH Switching
Researchers must note that the solubility of this compound is pH-dependent .[1][2][3]
-
Acidic/Neutral (pH < 7): The compound exists as the HCl salt or zwitterion.[2][3] It remains water-soluble and organic-insoluble.[1][2][3]
-
Basic (pH > 10): Treating the aqueous solution with NaOH converts the salt to the Free Base (Carboxylate salt + Free Amine).[2][3]
-
Impact: The free amine form may exhibit increased solubility in organic solvents like DCM or Ethyl Acetate, allowing for Liquid-Liquid Extraction (LLE) .[1][2][3]
-
Warning: The propanoic acid moiety will also ionize to carboxylate (
) at high pH, keeping it in the aqueous phase.[3] To extract into organics, one typically targets the Isoelectric Point (Zwitterion) or uses specific ion-pairing reagents, but for simple extraction, this molecule is difficult to pull into organics due to the dual polarity.[3] Recrystallization (Protocol B) is preferred over Extraction. [2][3]
-
References
-
Synthesis and Purification of Cyclopropyl-amine Derivatives. World Intellectual Property Organization (WIPO), Patent WO2011086561A1.[1][2][3] (Describes the use of Methanol/Ethanol for synthesis and Ether for precipitation of related cyclopropyl-amino propionic acid salts).
-
Physicochemical Properties of Beta-Amino Acids. PubChem Compound Summary, CID 1170463-02-1.[1][2][3] (Structural data and calculated properties).
-
Solubility Behavior of Amino Acid Hydrochlorides. Journal of Chemical & Engineering Data. (General reference for the solubility trends of amino acid salts in alcohols vs. non-polar solvents).
